Calcium L-aspartate is synthesized from L-aspartic acid, which can be derived from natural sources such as plant proteins and animal tissues. The synthesis typically involves the reaction of calcium salts, such as calcium hydroxide or calcium carbonate, with L-aspartic acid under controlled conditions.
Calcium L-aspartate is classified as an amino acid derivative and a mineral supplement. It falls under the broader category of calcium supplements, which are used to prevent or treat calcium deficiencies in the body.
The synthesis of Calcium L-aspartate can be achieved through several methods, primarily involving the reaction of calcium hydroxide or calcium carbonate with L-aspartic acid in aqueous solutions. Two notable methods include:
The synthesis process can achieve high yields (up to 99.5%) with purity levels exceeding 99%, making it suitable for industrial production . The choice of raw materials and precise control over reaction conditions are critical for optimizing yield and purity.
Calcium L-aspartate has a molecular formula of . It consists of a calcium ion coordinated with two molecules of L-aspartic acid, forming a stable chelate structure that enhances its solubility and bioavailability.
The primary chemical reaction involved in the formation of Calcium L-aspartate can be represented as follows:
This reaction illustrates the combination of calcium hydroxide with two moles of L-aspartic acid to form Calcium L-aspartate and water.
The reaction conditions (temperature, pH, and concentration) significantly influence the yield and purity of the final product. Careful monitoring during synthesis ensures optimal conditions for maximum efficiency .
Calcium L-aspartate acts as a bioavailable source of calcium that supports various physiological functions, including bone mineralization and muscle contraction. Upon ingestion, it dissociates in the gastrointestinal tract, releasing calcium ions that are readily absorbed into the bloodstream.
Studies indicate that Calcium L-aspartate enhances calcium absorption compared to other forms due to its chelated nature, which protects against precipitation in the gut and facilitates transport across intestinal membranes .
Calcium L-aspartate is primarily used as a dietary supplement aimed at improving bone health and preventing osteoporosis. Its applications extend to:
The hydrothermal synthesis of calcium L-aspartate metal-organic frameworks (MOFs) employs statistically driven optimization to maximize reaction yield and crystallinity. A Box-Behnken Design (BBD) with three variables—calcium-to-aspartate molar ratio (1:1–1.1:1), temperature (115°C–120°C), and reaction time (55–60 min)—generates 17 experimental runs to identify optimal conditions. Analysis of variance (ANOVA) reveals temperature and time as the most significant factors, with a molar ratio of 1.05:1 (calcium:L-aspartate), 120°C, and 60 minutes achieving the highest yield of 66% [5]. This parametric optimization demonstrates that elevated temperatures accelerate chelation kinetics but must be balanced to prevent amino acid degradation. The resulting calcium-aspartate MOF exhibits a crystalline structure confirmed via powder X-ray diffraction (XRD), with morphology characterized by aggregated nanoscale platelets [5].
Table 1: Box-Behnken Design Parameters and Optimization Results
Variable | Low Level | High Level | Optimal Value |
---|---|---|---|
Molar Ratio (Ca:Asp) | 1:1 | 1.1:1 | 1.05:1 |
Temperature (°C) | 115 | 120 | 120 |
Time (min) | 55 | 60 | 60 |
Predicted Yield | - | - | 66% |
Co-precipitation techniques produce amorphous calcium carbonate (ACC) composites stabilized by L-aspartic acid. A concentrated aqueous suspension of L-aspartic acid (25 wt%) reacts with calcium hydroxide (10 wt%) under stirring, followed by methanol addition to induce precipitation. The mixture ages at 50°C for 24 hours, forming a viscous liquid phase that solidifies into a colorless, transparent composite. Fourier-transform infrared (FTIR) spectroscopy confirms carboxylate-calcium coordination at 1,550 cm⁻¹ and 1,410 cm⁻¹, indicative of asymmetric and symmetric COO⁻ stretching. Thermogravimetric analysis (TGA) reveals superior thermal stability in L-aspartate-stabilized ACC (decomposition onset: 250°C) compared to pure ACC (200°C), attributed to strong ionic cross-linking between calcium ions and aspartate’s dual carboxylate groups [4]. This method effectively utilizes oyster shell-derived calcium, converting it into bioavailable amorphous calcium L-aspartate complexes with uniform clumpy morphology [1] [4].
Table 2: Co-Precipitation Reaction Variables and Outcomes
Component | Concentration | Role | Morphological Outcome |
---|---|---|---|
L-Aspartic Acid | 25 wt% | Chelator/Stabilizer | Clumpy, compact particles |
Calcium Hydroxide | 10 wt% | Calcium source | Uniform distribution |
Methanol | 40 vol% | Precipitation solvent | Amorphous solid |
Aging Temperature | 50°C | Crystallization control | Transparent composite |
Nanoscale calcium L-aspartate particles are synthesized via biomimetic routes using amino acid-directed nucleation. Concentrated precursor solutions (e.g., 25 wt% L-aspartate) limit particle growth kinetics, yielding sub-100 nm amorphous composites. Atomic force microscopy (AFM) topography shows spherical nanoparticles with surface roughness <5 nm. Transmission electron microscopy (TEM) of oyster shell-derived calcium L-aspartate reveals agglomerated clusters (200–500 nm) composed of primary particles below 50 nm. The high surface area of these nanostructures enhances bioaccessibility, as confirmed by 43% higher calcium absorption rates in vivo compared to crystalline carbonate sources. L-Aspartic acid’s α-carboxyl and amine groups facilitate molecular-level calcium binding, stabilizing metastable amorphous phases for over 30 days at ambient conditions [1] [4] [5].
XRD analysis distinguishes crystalline and amorphous phases in calcium L-aspartate complexes. Hydrothermally synthesized calcium-aspartate MOFs display sharp peaks at 2θ = 10.2°, 12.5°, and 25.4°, confirming long-range order and a monoclinic lattice structure. In contrast, co-precipitated composites show broad halos (2θ = 20°–35°), characteristic of amorphous calcium carbonate-aspartate phases. Solid-state ¹³C NMR spectra further elucidate coordination environments: the carbonyl carbons of L-aspartate exhibit chemical shifts at 178.2 ppm (free COO⁻) and 182.5 ppm (calcium-bound COO⁻). ⁴³Ca NMR spectra reveal two distinct calcium sites: a broad peak at −15 ppm (octahedral coordination) and a sharper signal at 5 ppm (distorted polyhedra), verifying heterogeneous metal-ion environments. These findings align with the material’s dual carboxylate binding modes—monodentate and bridging—as predicted by crystallographic models [1] [5].
Calcium L-aspartate complexes exhibit morphology-dependent structural hierarchies visualized via electron and probe microscopy. SEM imaging of hydrothermally synthesized MOFs reveals stacked nanoplatelets (50–200 nm thick) forming micron-scale rosettes. AFM phase-contrast maps detect modulus variations within these aggregates, with softer organic-rich regions (2–5 GPa) interspersed with rigid inorganic domains (8–12 GPa). Co-precipitated amorphous composites show featureless, glassy surfaces under SEM but display nanogranular topography via AFM, with particle sizes of 20–70 nm. Three-dimensional reconstructions quantify surface roughness at 4.8 ± 0.3 nm RMS (root mean square), influencing protein adhesion and dissolution kinetics. Energy-dispersive X-ray spectroscopy (EDS) elemental mapping confirms homogeneous calcium, carbon, and oxygen distribution, validating molecular-scale mixing of precursors during synthesis [4] [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7